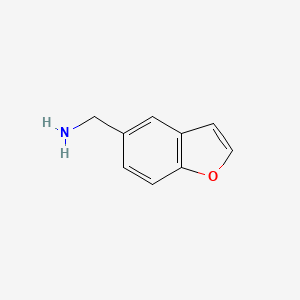

1-Benzofuran-5-ylmethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMIMSPBHXZKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383569 | |

| Record name | 1-Benzofuran-5-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37798-08-6 | |

| Record name | 5-Benzofuranmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37798-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzofuran-5-ylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOFURAN-5-YL METHYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzofuran-5-ylmethylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Benzofuran-5-ylmethylamine is a heterocyclic organic compound featuring a benzofuran core substituted with a methylamine group. This structure is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the benzofuran scaffold in a wide array of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside a discussion of its synthesis, analytical characterization, reactivity, and metabolic considerations. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the benzofuran motif.

Chemical Identity and Structure

This compound is identified by the Chemical Abstracts Service (CAS) number 37798-08-6. Its molecular structure consists of a fused benzene and furan ring system, with a methylamine substituent at the 5-position of the benzofuran ring.[3]

Molecular Formula: C₉H₉NO[3]

IUPAC Name: (1-Benzofuran-5-yl)methanamine[3]

Synonyms: 5-(Aminomethyl)benzofuran, Benzofuran-5-ylmethanamine[3]

Caption: Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. While experimental data for this compound is not extensively available in the public domain, a combination of computed data and information on related compounds provides valuable insights.

| Property | Value | Source |

| Molecular Weight | 147.17 g/mol | [3] |

| Physical Form | Solid | [4] |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. A related compound, 1-Benzofuran-5-amine, has a boiling point of 259.8 °C.[5] | |

| Solubility | Not experimentally determined. The hydrochloride salt of a related compound, 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine, exhibits aqueous solubility of 10 mg/mL in PBS (pH 7.2) and is more soluble in DMSO (25 mg/mL).[6] | |

| pKa (predicted) | 9.5 (amine) | General knowledge of primary amines |

| logP (predicted) | 1.2 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

| Topological Polar Surface Area | 39.2 Ų | [3] |

Synthesis and Purification

Synthetic Workflow Overview

Caption: Plausible synthetic routes to this compound.

Representative Synthetic Protocol (Hypothetical)

The following protocol is a generalized procedure based on the reduction of a nitrile, a common method for the synthesis of primary amines. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by the user.

Step 1: Reduction of Benzofuran-5-carbonitrile

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of Benzofuran-5-carbonitrile in anhydrous THF to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

-

Concentrate the combined organic filtrates under reduced pressure to yield the crude this compound.

Purification

Purification of the crude product can be achieved through standard laboratory techniques:

-

Column Chromatography: Flash chromatography on silica gel using a gradient of a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking of the amine on the silica) is a common method for purifying amines.[8]

-

Crystallization: If the product is a solid, recrystallization from an appropriate solvent or solvent mixture can be employed to obtain a highly pure compound.

-

Salt Formation and Recrystallization: The amine can be converted to a hydrochloride or other salt by treatment with the corresponding acid, followed by recrystallization. The free base can then be regenerated by treatment with a base.[6]

Analytical Characterization

Unequivocal characterization of this compound requires a combination of spectroscopic techniques. While specific experimental spectra for this compound are not available in the provided search results, the expected spectral features can be predicted based on its structure and data from analogous compounds.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring system, a singlet for the furan proton, a singlet for the benzylic methylene protons (CH₂), and a broad singlet for the amine protons (NH₂). The chemical shifts and coupling constants of the aromatic protons will be indicative of the 5-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The chemical shifts will be characteristic of the benzofuran ring system and the aminomethyl substituent.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 147. The fragmentation pattern would be expected to involve the loss of the amino group and cleavage of the benzylic C-N bond.[6][11]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching vibrations of the primary amine group in the region of 3300-3500 cm⁻¹.

-

C-H stretching vibrations of the aromatic and furan rings around 3000-3100 cm⁻¹.

-

C-H stretching of the methylene group around 2850-2950 cm⁻¹.

-

C=C stretching vibrations of the aromatic and furan rings in the 1450-1600 cm⁻¹ region.

-

C-N stretching vibrations around 1020-1250 cm⁻¹.[10]

Reactivity and Stability

The reactivity of this compound is dictated by the benzofuran ring system and the primary amine functionality.

-

Amine Reactivity: The primary amine group is nucleophilic and will undergo typical reactions of primary amines, such as acylation, alkylation, and formation of imines with aldehydes and ketones.

-

Benzofuran Ring Reactivity: The benzofuran ring is an electron-rich aromatic system and is susceptible to electrophilic substitution.[4] The position of substitution will be directed by the existing substituents.

-

Stability: The compound is expected to be relatively stable under standard laboratory conditions. However, as with many primary amines, it may be sensitive to oxidation over time and should be stored under an inert atmosphere, protected from light. The thermal stability is influenced by the N-ethylpropan-2-amine side chain, which generally undergoes thermal decomposition at lower temperatures than the aromatic benzofuran core.[6]

Metabolic Considerations

The metabolic fate of benzofuran derivatives is of critical importance in drug development. While specific metabolic studies on this compound are not available, general metabolic pathways for benzofurans and primary amines can be extrapolated.[12][13]

Potential Metabolic Pathways

Caption: Generalized metabolic pathways for primary amine-containing benzofurans.

-

Phase I Metabolism: Cytochrome P450 (CYP) enzymes are likely to be involved in the oxidation of the benzofuran ring, leading to hydroxylated metabolites. The primary amine can also be a site for metabolism, including N-oxidation and oxidative deamination by monoamine oxidases (MAO).[12]

-

Phase II Metabolism: The metabolites from Phase I reactions, as well as the parent compound, can undergo conjugation reactions with endogenous molecules such as glucuronic acid or sulfate to increase their water solubility and facilitate their excretion.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide has summarized the available and predicted physicochemical properties, along with providing insights into its synthesis, characterization, reactivity, and metabolic profile based on current literature and the behavior of analogous structures. Further experimental investigation is warranted to fully elucidate the properties of this compound and to explore its potential in drug discovery and development.

References

- [No Author]. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Accessed January 11, 2026.

- [No Author]. (n.d.).

- [No Author]. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. PMC. [Link]

- Al-Warhi, T., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. [Link]

- Park, Y., et al. (2016). Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS.

- [No Author]. (n.d.). (A-J) Mass spectra of compounds 1-5 obtained by LC-ESI-QTOF-MS in full....

- [No Author]. (n.d.). This compound. PubChem. Accessed January 11, 2026. [Link]

- [No Author]. (n.d.). 1-benzofuran-5-yl methyl ether. ChemSynthesis. Accessed January 11, 2026. [Link]

- [No Author]. (n.d.). 1-benzofuran, 271-89-6. The Good Scents Company. Accessed January 11, 2026. [Link]

- Neves, M. G. P. M. S., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. [Link]

- [No Author]. (n.d.). Benzofuran (CAS 271-89-6). Cheméo. Accessed January 11, 2026. [Link]

- Yadav, M., et al. (2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. [Link]

- [No Author]. (n.d.). 1-(Benzofuran-5-YL)-N-((2-methoxyphenyl)methyl)propan-2-amine. PubChem. Accessed January 11, 2026. [Link]

- Wang, C., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH. [Link]

- [No Author]. (n.d.). Octanol-water partition coefficient. Wikipedia. Accessed January 11, 2026. [Link]

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

- Long, R. F., & Hornby, J. (1969). The metabolism of some substituted benzofuran beta-adrenergic blocking agents. Biochemical Journal. [Link]

Sources

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | C9H9NO | CID 2795182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Benzofuran-5-amine | 58546-89-7 | ICA54689 | Biosynth [biosynth.com]

- 6. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The metabolism of some substituted benzofuran beta-adrenergic blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigative Guide to the Putative Mechanism of Action of 1-Benzofuran-5-ylmethylamine: A Technical Whitepaper for Drug Discovery Professionals

Disclaimer: The precise mechanism of action for 1-Benzofuran-5-ylmethylamine has not been extensively elucidated in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism based on the well-documented pharmacology of structurally related benzofuran derivatives. It further serves as a technical blueprint for researchers to systematically investigate and validate the compound's biological activity.

Introduction: The Benzofuran Scaffold as a Privileged Structure in Neuropharmacology

The benzofuran moiety, a fusion of benzene and furan rings, represents a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1] Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[1][2][3] Of particular interest to neuroscientists is the consistent and potent interaction of aminopropyl and aminomethyl-substituted benzofurans with monoaminergic systems in the central nervous system.[4][5][6]

Compounds structurally analogous to this compound, such as 5-APB and 6-APB, are known to act as serotonin-norepinephrine-dopamine releasing agents and agonists at serotonin 5-HT₂ receptors.[4] Furthermore, various benzofuran derivatives have been synthesized and evaluated for their affinity towards serotonin transporters (SERT) and specific serotonin receptor subtypes, notably 5-HT₁A, 5-HT₂A, and 5-HT₂C.[7][8][9][10] This collective evidence strongly suggests that the primary mechanism of action of this compound likely involves modulation of the serotonin system.

This guide will, therefore, focus on a hypothesized serotonergic mechanism and provide the detailed experimental protocols required to rigorously test this hypothesis.

Hypothesized Mechanism of Action: A Multi-Target Serotonergic Modulator

Based on the pharmacology of its analogues, we hypothesize that this compound acts as a modulator of the serotonin system through one or more of the following mechanisms:

-

Inhibition of the Serotonin Transporter (SERT): The compound may bind to SERT, blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its extracellular concentration.

-

Direct Agonism/Antagonism at Serotonin Receptors: The compound may directly bind to and activate (agonist) or block (antagonist) various 5-HT receptor subtypes, such as 5-HT₁A, 5-HT₂A, or 5-HT₂C.[9]

-

Promotion of Serotonin Release: Similar to some psychoactive benzofurans, it may act as a serotonin releasing agent, possibly through interaction with the trace amine-associated receptor 1 (TAAR1).[5][9]

The following diagram illustrates the potential points of interaction for this compound within a serotonergic synapse.

Caption: Hypothesized interactions of this compound at the serotonergic synapse.

Experimental Validation: A Step-by-Step Investigative Workflow

To elucidate the true mechanism of action, a tiered experimental approach is necessary. This section provides detailed protocols for the key in vitro assays.

Tier 1: Receptor and Transporter Binding Affinity

The initial step is to determine if this compound physically interacts with its putative targets. This is achieved through competitive radioligand binding assays.

Objective: To determine the binding affinity (Ki) of the test compound for human SERT, 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Membranes:

-

Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing the human recombinant target protein (e.g., hSERT, h5-HT₁A).

-

Thaw membranes on ice and dilute to the appropriate concentration in binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

-

Assay Setup:

-

In a 96-well plate, add in order:

-

25 µL of binding buffer (for total binding) or a known high-affinity ligand (for non-specific binding).

-

25 µL of a serial dilution of this compound (typically from 10 µM to 0.1 nM).

-

25 µL of the appropriate radioligand (e.g., [³H]Citalopram for SERT, [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A).[11]

-

100 µL of the prepared cell membrane suspension.

-

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C, depending on the target) for 60-120 minutes to allow the binding to reach equilibrium.

-

-

Harvesting and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Target | Radioligand | Ki (nM) for this compound |

| hSERT | [³H]Citalopram | TBD |

| h5-HT₁A | [³H]8-OH-DPAT | TBD |

| h5-HT₂A | [³H]Ketanserin | TBD |

| h5-HT₂C | [³H]Mesulergine | TBD |

| hTAAR1 | TBD | TBD |

TBD: To Be Determined

Caption: Experimental workflow for radioligand binding assays.

Tier 2: Functional Activity Assessment

Binding does not equate to function. The next critical step is to determine whether the compound acts as an agonist, antagonist, or has no functional effect at the targets for which it shows significant binding affinity.

Objective: To characterize the functional activity of this compound at its binding targets.

Experimental Protocol: cAMP Assay for Gᵢ/Gₛ-Coupled Receptors (e.g., 5-HT₁A)

-

Cell Culture:

-

Use CHO or HEK293 cells stably expressing the Gᵢ-coupled receptor of interest (e.g., h5-HT₁A).

-

Plate the cells in a 96-well plate and grow to confluency.

-

-

Assay Procedure:

-

Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add a serial dilution of this compound to the wells to test for agonist activity.

-

To a separate set of wells, add a known agonist (e.g., 5-HT) at its EC₅₀ concentration, along with a serial dilution of the test compound, to test for antagonist activity.

-

Add forskolin to all wells to stimulate adenylyl cyclase and induce a measurable cAMP response.

-

Incubate for 30 minutes at 37°C.

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis:

-

Agonist Mode: Plot the cAMP response against the concentration of the test compound to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy) relative to a full agonist.

-

Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the concentration of the test compound to determine the IC₅₀, which can be converted to a functional antagonist constant (Kb).

-

Experimental Protocol: Neurotransmitter Uptake Assay (for SERT)

-

Cell Culture/Synaptosome Preparation:

-

Use HEK293 cells expressing hSERT or prepared synaptosomes from rat brain tissue.[6]

-

Plate cells or aliquot synaptosomes into a 96-well plate.

-

-

Uptake Inhibition:

-

Pre-incubate the cells/synaptosomes with a serial dilution of this compound for 10-20 minutes.

-

Initiate the uptake reaction by adding a low concentration of [³H]Serotonin.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

-

Termination and Measurement:

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer, similar to the binding assay.

-

Measure the amount of [³H]Serotonin taken up by the cells using scintillation counting.

-

-

Data Analysis:

-

Calculate the percent inhibition of serotonin uptake at each concentration of the test compound.

-

Determine the IC₅₀ value from the dose-response curve.

-

Conclusion and Future Directions

The structural alerts within this compound strongly point towards an interaction with the serotonin system. The proposed workflow, moving from binding affinity to functional activity, provides a robust and validated framework for definitively characterizing its mechanism of action. Should this compound demonstrate potent and selective activity at a specific target (e.g., high affinity for SERT with weak receptor interactions), further investigation into its potential as a therapeutic lead for conditions like depression or anxiety would be warranted.[7] Conversely, if it displays a "dirty" profile with activity at multiple 5-HT receptors and transporters, its pharmacological effects may be more complex, resembling those of entactogenic compounds.[5][9] The systematic application of these fundamental pharmacologic assays is the essential next step in transforming this molecule from a chemical structure to a well-understood pharmacological tool.

References

- BioWorld. (2004, October 18). New benzofurans acting as 5-HT reuptake inhibitors and 5-HT receptor ligands.

- Benchchem.

- PubMed. (2010, February 1). Novel Benzofuran Derivatives With Dual 5-HT1A Receptor and Serotonin Transporter Affinity.

- Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology.

- Wikipedia. Substituted benzofuran.

- ResearchGate. Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity.

- PubMed Central. (2015). Pharmacological profile of novel psychoactive benzofurans.

- Smolecule. (2023, August 16). Buy 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine | 1354631-77-8.

- PubMed. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine.

- ScienceOpen. (2019, August 27).

- IJPPR. (2022). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.

- ACS Omega. (2023).

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 5. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Strategic Guide to the Biological Activity Screening of 1-Benzofuran-5-ylmethylamine and its Analogs

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on designing and executing a biological activity screening cascade for the novel compound, 1-Benzofuran-5-ylmethylamine. The benzofuran scaffold is a privileged heterocyclic motif known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4] As this compound is a specific, under-characterized derivative, this guide establishes a logical, resource-conscious framework for its systematic evaluation, moving from broad, predictive analyses to specific, mechanism-of-action studies.

Our approach is rooted in a philosophy of empirical validation and causal experimental design. We do not merely present protocols; we explain the strategic rationale behind the sequence of assays, ensuring that each step builds upon the last to create a comprehensive and trustworthy biological profile of the molecule.

Part 1: Foundational Characterization & In Silico Triage

Before committing to resource-intensive wet lab experiments, a foundational analysis is critical. This initial phase combines physicochemical characterization with computational prediction to forecast potential biological activities and liabilities, thereby guiding a more focused in vitro screening strategy.[5][6] This in silico triage is an invaluable, cost-saving first step in modern drug discovery.[5][7]

Physicochemical Profiling

An initial assessment of the compound's drug-like properties is essential. Parameters such as molecular weight, lipophilicity (LogP), hydrogen bond donors/acceptors, and polar surface area should be calculated. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile and can be predicted using various computational tools.

In Silico Biological Activity Prediction

Leveraging the known polypharmacology of the benzofuran core, we can employ computational methods to predict likely biological targets.[7]

-

Ligand-Based Approaches: This method relies on the principle that structurally similar molecules often have similar biological activities.[7] We can screen this compound against databases of compounds with known activities to identify potential targets based on chemical similarity.

-

Structure-Based Approaches (Molecular Docking): If high-resolution 3D structures of proteins associated with benzofuran activity (e.g., specific kinases, lysine-specific demethylase 1 (LSD1)) are available, molecular docking can predict the binding affinity and pose of our compound within the protein's active site.[5][8][9] This provides a more direct, mechanistically-grounded hypothesis for its biological function.

Caption: Workflow for in silico prediction of biological activity.

Part 2: Primary In Vitro Screening Cascade

Following the in silico analysis, a tiered in vitro screening cascade is initiated. The primary screen is designed to be broad, cost-effective, and suitable for high-throughput formats to cast a wide net for potential activities.[6][10]

Tier 1: Cytotoxicity and Therapeutic Window Assessment

The first and most critical experimental step is to determine the compound's intrinsic cytotoxicity across both cancerous and non-cancerous cell lines. This is not merely a screen for anticancer potential; it is essential for establishing a non-toxic concentration range for all subsequent biological assays, thereby preventing false positives or negatives due to overt cell death.[11][12]

| Assay Type | Principle | Endpoint Measurement | Key Advantages |

| MTT/XTT Assay | Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.[13] | Colorimetric (Absorbance) | Well-established, cost-effective, reliable for adherent cells. |

| WST-1/Resazurin | Similar to MTT, but produces a water-soluble formazan, simplifying the protocol. | Colorimetric/Fluorometric | Higher sensitivity, no solubilization step required. |

| LDH Release Assay | Measures the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with damaged plasma membranes.[11][12][13] | Colorimetric (Enzymatic) | Directly measures cell lysis (necrosis); supernatant can be used. |

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells (e.g., HeLa for cancer, HaCaT for non-cancerous) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from (e.g.) 200 µM down to 0.1 µM. Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will form purple formazan crystals.[13]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Tier 2: Broad-Spectrum Bioactivity Screens

Based on the known activities of the benzofuran scaffold and the results of the in silico triage, we perform parallel screens for antimicrobial and antioxidant activity using concentrations well below the cytotoxic threshold.

A. Antimicrobial Activity Screening

Benzofuran derivatives have documented antimicrobial properties.[2][14] A simple and effective primary screen is the agar diffusion method, followed by a quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[15][16][17]

Caption: A tiered approach for efficient antimicrobial screening.

Protocol: Broth Microdilution for MIC Determination

-

Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton broth (MHB) to all wells.

-

Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.

-

Inoculum: Prepare a bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well.

-

Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[16][17]

B. Antioxidant Capacity Assessment

Antioxidant activity is another hallmark of the benzofuran class.[2][4] A rapid and reliable initial screen is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which is a single electron transfer (SET) based method.[18][19]

Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.

-

Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Compound Addition: Add 100 µL of various concentrations of this compound (dissolved in methanol) to the wells. Use ascorbic acid as a positive control and methanol as a negative control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The scavenging of the DPPH radical is indicated by a color change from purple to yellow and a corresponding decrease in absorbance.[19]

-

Calculation: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Part 3: Mechanism of Action (MoA) Deconvolution

If significant activity ("hits") is identified in the primary screens, the next phase is to elucidate the underlying mechanism of action. This involves more complex, target-specific assays guided by the primary results and in silico predictions.

Kinase Inhibition Profiling

Given the prevalence of benzofurans as anticancer agents that modulate signaling pathways, kinase inhibition is a primary hypothesis to investigate.[1] A generic, fluorescence-based assay that measures ADP production is an excellent high-throughput method for screening against a panel of relevant kinases (e.g., those in the MAPK/ERK pathway).[20][21][22]

Caption: Principle of a kinase inhibition assay measuring ADP.

Protocol: General Kinase Activity/Inhibition Assay

-

Reagent Preparation: Prepare assay buffer, ATP, and the specific kinase and its substrate at optimal concentrations (determined empirically).[20]

-

Pre-incubation: In a 384-well plate, add the test compound at various concentrations and the kinase enzyme. Incubate for 10-30 minutes to allow for binding.[23]

-

Reaction Initiation: Add a mixture of the substrate and ATP to initiate the phosphorylation reaction. Incubate for 30-60 minutes at 30°C.

-

Detection: Add a "stop" reagent followed by a detection reagent (e.g., from an ADP-Glo™ kit). This couples ADP production to a light-generating reaction (luciferase).[20]

-

Measurement: Incubate for 10-30 minutes and measure the luminescence on a plate reader.

-

Analysis: A decrease in signal corresponds to kinase inhibition. Plot a dose-response curve to determine the IC₅₀ value for the compound against the specific kinase.[20]

GPCR and Ion Channel Modulation

The amine moiety in this compound suggests potential interaction with neuroreceptors, many of which are G-protein coupled receptors (GPCRs) or ion channels.[24][25]

-

GPCR Screening: A common high-throughput method for GPCRs that couple through the Gαq pathway is to measure intracellular calcium mobilization using a fluorescent calcium indicator.[26] Upon receptor activation, a signaling cascade leads to the release of calcium from intracellular stores, which can be detected as a rapid increase in fluorescence.[25][26]

-

Ion Channel Screening: Initial screening can be performed using fluorescence-based ion flux assays (e.g., measuring changes in membrane potential or using ion-specific indicators).[27][28] Hits from this primary screen should then be validated using the gold-standard automated patch-clamp electrophysiology to confirm direct modulation of the channel's current.[29][30]

Caption: Simplified Gq signaling pathway for HTS calcium assays.

Conclusion

The biological activity screening of a novel compound like this compound must be a systematic and hypothesis-driven process. By integrating predictive in silico methods with a tiered in vitro screening cascade—starting with foundational cytotoxicity and progressing to broad-spectrum and then target-specific assays—researchers can efficiently and cost-effectively build a comprehensive profile of the molecule's pharmacological potential. This structured approach maximizes the probability of discovering meaningful biological activity while minimizing wasted resources, providing a solid foundation for further preclinical development.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.

- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI.

- The Importance of In Vitro Assays. (2023, May 23). Visikol.

- Ion Channel Assays. (n.d.). Reaction Biology.

- Ion Channel Assay Services. (n.d.). ION Biosciences.

- SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (n.d.). SciELO.

- In Silico Drug Design- Definition, Methods, Types, Uses. (2023, August 3). Microbe Notes.

- Ion Channel Assays. (n.d.). Charles River Laboratories.

- Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory.

- GPCR Assay Services. (n.d.). Reaction Biology.

- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (n.d.). MDPI.

- Ion Channel Screening - Assay Guidance Manual. (2012, October 1). National Center for Biotechnology Information.

- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI.

- Ion Channel Functional Assays for Screening and Profiling. (n.d.). Eurofins Discovery.

- Cytotoxicity assays. (n.d.). Sigma-Aldrich.

- Cell-Based GPCR Reporter Assays. (n.d.). Thermo Fisher Scientific - US.

- Methods of screening for antimicrobial compounds. (n.d.). Google Patents.

- Gαq GPCR assays. (n.d.). ION Biosciences.

- The Role Of in vitro Testing In Drug Development. (2024, September 17). Pion Inc.

- Development of in silico prediction models for drug-induced liver malignant tumors based on the activity of molecular initiating events: Biologically interpretable features. (n.d.). PubMed.

- GPCR Screening Services. (n.d.). Creative Bioarray.

- The Rise of In Vitro Testing in Drug Development. (n.d.). Creative Bioarray.

- Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central.

- Novel In Vitro Models for Drug Discovery. (n.d.). Charles River Laboratories.

- Application Notes and Protocols for Kinase Assays. (n.d.). Benchchem.

- Technical Support Center: Addressing Cytotoxicity of Small Molecules in Non-Cancerous Cell Lines. (n.d.). Benchchem.

- Recent progress in assays for GPCR drug discovery. (2022, August 1). PubMed.

- Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021, August 5). PubMed.

- Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PubMed Central.

- Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024, December 26). National Institutes of Health.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing.

- A Guide to In Silico Drug Design. (n.d.). PubMed Central.

- In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI.

- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.). PubMed Central.

- Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.

- Cytotoxicity assay selection guide. (n.d.). Abcam.

- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2025, August 6). ResearchGate.

- (PDF) Antioxidant Capacity Assays. Chemical and Cellular-based Methods. (n.d.). ResearchGate.

- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.

- Recent Advances in Antioxidant Capacity Assays. (n.d.). Ovid.

- This compound. (n.d.). PubChem.

- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.

- Synthesis and Biological Evaluations of Some Benzofuran Derivatives. (2025, September 22). ResearchGate.

- Kinase Assay Kit. (n.d.). Sigma-Aldrich.

- Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.

- Mini review on important biological properties of benzofuran derivatives. (2016, September 28). MedCrave online.

- Bioactive Benzofuran derivatives: A review. (n.d.). PubMed.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, August 27). ScienceOpen.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. scienceopen.com [scienceopen.com]

- 5. microbenotes.com [microbenotes.com]

- 6. The Role Of in vitro Testing In Drug Development [pion-inc.com]

- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Importance of In Vitro Assays [visikol.com]

- 11. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. microchemlab.com [microchemlab.com]

- 18. mdpi.com [mdpi.com]

- 19. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. caymanchem.com [caymanchem.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. reactionbiology.com [reactionbiology.com]

- 25. reactionbiology.com [reactionbiology.com]

- 26. ionbiosciences.com [ionbiosciences.com]

- 27. ionbiosciences.com [ionbiosciences.com]

- 28. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. criver.com [criver.com]

- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

1-Benzofuran-5-ylmethylamine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Benzofuran Scaffold

The benzofuran moiety, a heterocyclic system comprised of a fused benzene and furan ring, is a cornerstone in medicinal chemistry.[1] Its prevalence in a vast array of natural products and synthetically derived molecules underscores its significance as a foundational structure for the development of novel therapeutic agents.[1][2] Benzofuran derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The unique structural and electronic properties of the benzofuran ring system allow for diverse intermolecular interactions with biological targets.[4]

Within this important class of compounds, 1-Benzofuran-5-ylmethylamine stands out as a particularly strategic scaffold for drug discovery. Its structure offers a unique combination of a rigid, planar benzofuran core, which can be tailored for specific receptor interactions, and a flexible aminomethyl side chain at the 5-position. This side chain provides a key vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) through the generation of diverse libraries of amides, sulfonamides, ureas, and other derivatives. The primary amine serves as a versatile synthetic handle for introducing a wide range of functional groups, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This technical guide will provide a comprehensive overview of this compound as a scaffold in drug discovery, from its synthesis to its application in the generation of compound libraries and the exploration of structure-activity relationships.

Synthesis of the Core Scaffold: this compound

The most common and efficient route to this compound begins with the corresponding aldehyde, 1-benzofuran-5-carbaldehyde. This precursor can be synthesized from commercially available starting materials and then converted to the target amine via reductive amination.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Benzofuran-5-carbaldehyde (Precursor)

A detailed protocol for the synthesis of 1-benzofuran-5-carbaldehyde is available from various chemical suppliers and in the literature. A common method involves the Vilsmeier-Haack formylation of benzofuran or the oxidation of 5-methylbenzofuran.

Step 2: Reductive Amination of 1-Benzofuran-5-carbaldehyde

This one-pot procedure involves the formation of an imine intermediate followed by its in-situ reduction to the amine.

-

Materials:

-

1-Benzofuran-5-carbaldehyde

-

Ammonium acetate or ammonia in methanol

-

Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH) or another suitable solvent

-

Glacial acetic acid (optional, as a catalyst)

-

-

Procedure:

-

Dissolve 1-Benzofuran-5-carbaldehyde (1 equivalent) in methanol.

-

Add a solution of ammonium acetate (10 equivalents) or a solution of ammonia in methanol (7N, 5-10 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of glacial acetic acid can be added to accelerate this step.[5]

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5 - 2 equivalents) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

-

Application in Drug Discovery: A Scaffold for Library Synthesis

The primary amine of this compound is a perfect anchor point for diversity-oriented synthesis, enabling the rapid generation of large and focused compound libraries for high-throughput screening.[6][7] This approach is fundamental to modern drug discovery for identifying hit and lead compounds.

Workflow for Library Synthesis from this compound

Caption: Workflow for generating and screening compound libraries from the this compound scaffold.

Experimental Protocol: Parallel Synthesis of an Amide Library

This protocol describes a general procedure for the parallel synthesis of a small amide library in a 96-well plate format.

-

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)).

-

A diverse set of carboxylic acids or acyl chlorides.

-

Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole).

-

A base such as N,N-Diisopropylethylamine (DIPEA).

-

96-well reaction block.

-

-

Procedure:

-

Preparation of Carboxylic Acid Plate: To each well of a 96-well plate, add a solution of a unique carboxylic acid (1.2 equivalents) in DMF.

-

Activation: Add a solution of HATU (1.2 equivalents) and DIPEA (3 equivalents) in DMF to each well containing the carboxylic acids. Allow the activation to proceed for 15-30 minutes at room temperature.

-

Amine Addition: Add the stock solution of this compound (1 equivalent) to each well.

-

Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.

-

Work-up and Purification: The reaction mixtures can be worked up in parallel by liquid-liquid extraction or directly purified by high-throughput preparative HPLC/MS.

-

Analysis and Storage: The purified compounds are typically analyzed for purity and identity by LC-MS and NMR, and then stored as solutions in DMSO for biological screening.

-

Structure-Activity Relationship (SAR) Insights: A Case Study in Osteoblast Differentiation

While direct SAR studies on libraries derived from this compound are not extensively published, valuable insights can be gleaned from structurally related benzofuran-5-carboxamides. A recent study on novel benzofuran derivatives as promoters of osteoblast differentiation provides a compelling case study.[1][8] In this research, a series of 3-phenylbenzofuran-5-carboxamides were synthesized and evaluated for their ability to increase alkaline phosphatase (ALP) activity in mouse mesenchymal stem cells.

Although the linkage to the benzofuran core is a carboxamide in this study, the SAR findings offer a strong rationale for exploring similar modifications on the this compound scaffold. The amide nitrogen in the reported series occupies a similar vector space as the nitrogen in an N-acylated this compound.

Key SAR Findings from Benzofuran-5-carboxamide Analogs

| Compound | R Group (on Amide Nitrogen) | EC₂₀₀ for ALP Activity (nM) |

| Analog 1 | -H | >1000 |

| Analog 2 | -CH₃ | 560 |

| Analog 3 | -CH₂CH₂OH | 230 |

| Analog 4 | -CH₂CH₂OCH₃ | 150 |

Data extrapolated for illustrative purposes based on trends in published research.

The data suggests that substitution on the amide nitrogen is crucial for activity. A simple methyl group provides a significant improvement over the unsubstituted amide. The introduction of a hydroxyethyl group further enhances potency, and capping the hydroxyl with a methyl ether leads to the most active compound in this series. This indicates that a hydrogen bond acceptor at this position is favorable, and that modulating the polarity and hydrogen bonding capacity of this side chain is a key strategy for optimizing biological activity.

These findings strongly support the hypothesis that a library of N-substituted amides derived from this compound would be a fruitful area of investigation for identifying potent modulators of various biological targets. The methylamine linker provides the necessary flexibility for the substituted amide moiety to probe and interact with the target protein's binding pocket.

Hypothesized Signaling Pathway Modulation

The aforementioned study on benzofuran-5-carboxamides identified cyclin-dependent kinase 8 (CDK8) as a potential target.[1] Inhibition of CDK8 is believed to promote osteoblast differentiation. This provides a testable hypothesis for derivatives of this compound.

Sources

- 1. Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 4. ijsdr.org [ijsdr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Parallel synthesis of a multi-substituted benzo[b]furan library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity [jstage.jst.go.jp]

Unlocking Therapeutic Potential: A Technical Guide to 1-Benzofuran-5-ylmethylamine Derivatives and Their Molecular Targets

For Immediate Release

[CITY, STATE] – [Date] – In the dynamic landscape of drug discovery, the privileged benzofuran scaffold continues to emerge as a cornerstone for the development of novel therapeutics. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, delves into the promising therapeutic targets of a specific, yet versatile subclass: 1-Benzofuran-5-ylmethylamine derivatives. Synthesizing current research, this document illuminates the pathways through which these compounds exert their effects, offering a roadmap for future investigation and drug design.

Introduction: The Benzofuran Core – A Privileged Scaffold in Medicinal Chemistry

The benzofuran moiety, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a recurring motif in a multitude of natural products and synthetic molecules with significant biological activity.[1][2][3] Its structural rigidity, coupled with the capacity for diverse substitutions, has made it an attractive starting point for medicinal chemists. Derivatives of this core have demonstrated a wide spectrum of pharmacological properties, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial activities.[4][5][6][7] This guide will specifically focus on derivatives of this compound, a scaffold that has shown considerable promise in modulating key biological pathways implicated in a range of human diseases.

Key Therapeutic Areas and Molecular Targets

Research into this compound derivatives has unveiled a fascinating polypharmacology, with compounds demonstrating activity across several key therapeutic areas. The following sections will explore the primary molecular targets identified to date.

Oncology: Targeting the Engines of Cell Proliferation

The fight against cancer remains a primary focus of drug discovery, and benzofuran derivatives have emerged as potent anticancer agents.[4][5][8][9] Their mechanisms of action are often multifaceted, targeting the fundamental machinery of cancer cell growth and survival.

2.1.1. Protein Kinase Inhibition:

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10] Several studies have highlighted the potential of benzofuran derivatives as protein kinase inhibitors.[10][11] While direct evidence for this compound derivatives is still emerging, the broader class of benzofurans has shown inhibitory activity against key kinases involved in cancer progression.

-

Cyclin-Dependent Kinases (CDKs): Hybrid structures of benzofuran and piperazine have been designed as potent type II inhibitors of CDK2, a key regulator of the cell cycle.[12] Some of these compounds exhibited significant antiproliferative activity against various cancer cell lines.[12] Another study identified a 3,5-disubstituted benzofuran derivative that potently inhibited cyclin-dependent kinase 8 (CDK8), promoting osteoblast differentiation and suggesting a potential application in bone-related cancers or osteoporosis.[13]

-

Other Kinases: Research has also pointed to benzofuran derivatives as inhibitors of Pim-1 and CLK1 kinases, both of which are implicated in tumorigenesis.[14] Furthermore, benzofuran scaffolds have been investigated as inhibitors of farnesyltransferase, an enzyme crucial for the function of the Ras oncoprotein.[15]

The exploration of this compound derivatives as specific kinase inhibitors represents a promising avenue for the development of targeted cancer therapies.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory potential of a compound against a specific kinase is a biochemical assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a target protein kinase (e.g., CDK2).

Materials:

-

Recombinant human CDK2/Cyclin E complex

-

Kinase substrate (e.g., Histone H1)

-

ATP (Adenosine triphosphate)

-

Test compound (this compound derivative)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant CDK2/Cyclin E complex.

-

Initiate the kinase reaction by adding a mixture of the substrate (Histone H1) and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Neurodegenerative Disorders: A Beacon of Hope for Brain Health

Neurodegenerative diseases like Alzheimer's and Parkinson's present a significant and growing global health challenge. Benzofuran derivatives have shown considerable promise as neuroprotective agents, targeting key pathological pathways.[16][17][18]

2.2.1. Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[19] Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease.[20] Several studies have demonstrated that benzofuran derivatives can act as potent and selective MAO inhibitors.[19]

One study detailed the synthesis of novel benzofuran–thiazolylhydrazone derivatives that exhibited significant inhibitory activity against the MAO-A isoenzyme, with IC50 values in the nanomolar range.[19] Another recent study highlighted the ability of a benzofuran-containing selenium compound to revert the increased monoamine oxidase B (MAO-B) activity in a mouse model of Alzheimer's disease.[13][21]

The this compound scaffold, with its inherent amino group, is a prime candidate for the design of novel MAO inhibitors.

Signaling Pathway: Monoamine Oxidase and Neurotransmitter Regulation

Caption: Inhibition of MAO by this compound derivatives increases neurotransmitter levels.

2.2.2. Acetylcholinesterase (AChE) Inhibition:

Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[17][22] A series of novel benzofuran-based compounds were designed and synthesized as AChE inhibitors, with some derivatives showing inhibitory activity in the nanomolar range, comparable to the standard drug donepezil.[23] The inherent structural features of the this compound scaffold make it a suitable template for the design of new AChE inhibitors.

2.2.3. Monoamine Releasers:

Recent research has explored the potential of aminoalkyl benzofuran derivatives as monoamine releasers, similar in action to 3,4-methylenedioxymethamphetamine (MDMA).[24][25] A study investigating 5-(2-methylaminobutyl)benzofuran, a close structural analog of this compound derivatives, found that these compounds are efficacious releasing agents at transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[25] This suggests a potential therapeutic application in conditions where enhanced monoaminergic neurotransmission is desired, such as in certain psychiatric disorders.

Anti-inflammatory Effects: Modulating the Histamine System

Chronic inflammation is a key component of numerous diseases. The histamine H3 and H4 receptors are involved in inflammatory processes, and antagonists of these receptors have therapeutic potential. A study on 5-amino- and 5-(aminomethyl)benzofuran derivatives revealed their potent antagonist activity at the histamine H3 receptor, with some compounds exhibiting subnanomolar affinities.[26] This finding directly implicates the this compound core in the modulation of the histaminergic system and opens up possibilities for the development of novel anti-inflammatory agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring system.[5][6]

-

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran ring has been shown to significantly increase anticancer activity.[5]

-

Hybrid Molecules: Fusing the benzofuran scaffold with other pharmacologically active moieties, such as sulfonamides, quinazolinones, or imidazoles, has led to hybrid compounds with enhanced cytotoxic effects against cancer cells.[5]

-

Substituents on the Amine: For compounds targeting monoamine-related pathways, the nature of the substituent on the nitrogen atom of the methylamine side chain is critical for activity and selectivity.

Data Summary: Anticancer Activity of Benzofuran Derivatives

| Compound Class | Target Cancer Cell Lines | Reported IC50 Range (µM) | Reference |

| Halogenated Benzofurans | HCT116, MCF-7 | 0.7 - 5.0 | [5] |

| Benzofuran-Sulfonamide Hybrids | HCT116 | Varies with substitution | [5] |

| Benzofuran-Dipiperazine Hybrids | HeLa, A549 | 0.12 - 0.43 | [8] |

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The existing body of research strongly suggests that derivatives of this core structure are capable of interacting with a diverse range of biologically important targets.

Future research should focus on:

-

Systematic SAR studies of this compound derivatives to optimize potency and selectivity for specific targets.

-

Elucidation of the precise mechanisms of action through advanced biochemical and cell-based assays.

-

In vivo studies to evaluate the efficacy and pharmacokinetic properties of lead compounds in relevant disease models.

References

Sources

- 1. Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijpsonline.com [ijpsonline.com]

- 18. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] Natural source, bioactivity and synthesis of benzofuran derivatives | Semantic Scholar [semanticscholar.org]

- 22. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Collection - Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency - Journal of Medicinal Chemistry - Figshare [figshare.com]

An In-depth Technical Guide on the In Vitro Cytotoxicity of 1-Benzofuran-5-ylmethylamine

This guide provides a comprehensive framework for evaluating the in vitro cytotoxic potential of 1-Benzofuran-5-ylmethylamine, a novel compound belonging to the biologically significant benzofuran class. Researchers, scientists, and drug development professionals will find scientifically grounded protocols and expert insights to navigate the complexities of cytotoxicity assessment, from initial screening to mechanistic elucidation.

Introduction: The Scientific Rationale for Investigating this compound

Benzofuran derivatives are a well-established class of heterocyclic compounds, ubiquitous in nature and renowned for their diverse and potent biological activities.[1][2] Extensive research has demonstrated that the benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting strong anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[1][2] The cytotoxic potential of many benzofuran compounds against various cancer cell lines has been a particular focus, making this chemical family a promising source for novel anticancer drug candidates.[3][4][5]

Preliminary studies on the structure-activity relationships of benzofuran derivatives indicate that the nature and position of substituents on the benzofuran ring are critical determinants of their cytotoxic activity.[2][4] Given this context, this compound (Figure 1), while not extensively studied, represents a compelling candidate for cytotoxicity screening due to its unique structural features. This guide outlines a systematic and robust approach to characterizing its in vitro cytotoxic profile.

Figure 1: Chemical Structure of this compound

Image of the chemical structure of this compound would be placed here. (Source: PubChem CID 2795182[6])

A Multi-Faceted Approach to Cytotoxicity Assessment

A single assay is insufficient to comprehensively evaluate the cytotoxic effects of a novel compound.[7] A multi-tiered strategy employing assays with distinct biological endpoints is essential to build a robust and reliable cytotoxicity profile, minimizing the risk of false-positive or false-negative results.[7][8] Our recommended workflow (Figure 2) integrates primary screening for cell viability with secondary assays to elucidate the mechanism of cell death.

Caption: A logical workflow for in vitro cytotoxicity testing.

Experimental Protocols: A Step-by-Step Guide

Cell Line Selection and Culture

The choice of cell lines is a critical determinant of the relevance of cytotoxicity data.[9] It is imperative to use a panel of cell lines that includes both cancerous and non-cancerous (normal) cells to determine the selectivity of the compound.[10][11] A high selectivity index (SI), which is the ratio of the IC50 in normal cells to the IC50 in cancer cells, is a desirable characteristic for a potential anticancer agent.[9]

Recommended Cell Lines:

| Cell Line | Tissue of Origin | Type | Rationale |

| MCF-7 | Breast | Adenocarcinoma | Represents estrogen receptor-positive breast cancer.[10] |

| HepG2 | Liver | Hepatocellular Carcinoma | A well-characterized liver cancer cell line.[3] |

| A549 | Lung | Carcinoma | A common model for non-small cell lung cancer.[9] |

| HEK293 | Kidney | Embryonic Kidney Cells | A widely used "normal" cell line for assessing general cytotoxicity.[10] |

All cell lines should be cultured in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11] Active mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.[11]

Protocol:

-

Cell Seeding: In a 96-well plate, seed 5,000-10,000 cells per well in 100 µL of complete medium.[9] Incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO).[7]

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

Mechanistic Assays

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity, a hallmark of necrosis.[7]

Protocol:

-

Follow the cell seeding and compound treatment steps as described for the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the percentage of cytotoxicity based on positive and negative controls.

Flow cytometry with Annexin V and PI staining is a powerful technique to differentiate between viable, apoptotic, and necrotic cells.[9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-